Methyl 2-((1-(4-acetamidobenzoyl)pyrrolidin-3-yl)thio)acetate
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Overview
Description
Methyl 2-((1-(4-acetamidobenzoyl)pyrrolidin-3-yl)thio)acetate is a useful research compound. Its molecular formula is C16H20N2O4S and its molecular weight is 336.41. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Evaluation
Antihypertensive Agents
A study focused on the synthesis and reactions of thiosemicarbazides, triazoles, and Schiff bases, demonstrating their potential as antihypertensive α-blocking agents with good activity and low toxicity (Abdel-Wahab, Mohamed, Amr, & Abdalla, 2008).
Heterocyclic Compounds
Another research explored the synthesis of ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates for generating pyran, pyridine, and pyridazine derivatives, highlighting the method's expediency and versatility (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).
Antitumor Evaluation
Research into novel benzothiazole containing 4H-pyrimido[2,1-b]benzothiazoles derivatives revealed their potential as antimicrobial and antioxidant agents, also highlighting their synthesis through a one-pot, three-component microwave-assisted process (Bhoi, Borad, Pithawala, & Patel, 2016).
Polyfunctionally Substituted Heterocyclic Compounds
A study presented a novel synthesis route for various heterocyclic derivatives with promising antitumor activities, emphasizing the simplicity and diversity of the synthetic procedures and their potential for further biological investigations (Shams, Mohareb, Helal, & Mahmoud, 2010).
Antioxidant Activity
- Antioxidant Agent Modeling: A research explored the synthesis, modeling, and molecular docking of new 5-arylazo-2-chloroacetamido thiazole derivatives, assessing their antioxidant efficacy through in vitro studies and molecular docking, providing insights into their potential as antioxidant agents (Hossan, 2020).
Mechanism of Action
Target of Action
It contains a pyrrolidine ring, which is a common feature in many biologically active compounds . Pyrrolidine derivatives have been associated with a variety of targets, contributing to their wide range of biological activities .
Mode of Action
The pyrrolidine ring can efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring .
Biochemical Pathways
Compounds with a pyrrolidine ring have been found to interact with various biochemical pathways, leading to a wide range of biological activities .
Pharmacokinetics
The presence of the pyrrolidine ring in its structure may influence its pharmacokinetic profile .
Result of Action
Compounds containing a pyrrolidine ring have been associated with a variety of biological activities .
Properties
IUPAC Name |
methyl 2-[1-(4-acetamidobenzoyl)pyrrolidin-3-yl]sulfanylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4S/c1-11(19)17-13-5-3-12(4-6-13)16(21)18-8-7-14(9-18)23-10-15(20)22-2/h3-6,14H,7-10H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKRNNUDPDYMIBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)N2CCC(C2)SCC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.